Cas no 2137595-83-4 (N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide)

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide structure
2137595-83-4 structure
商品名:N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide
CAS番号:2137595-83-4
MF:C10H17N5O
メガワット:223.274881124496
CID:6333027
PubChem ID:165859060

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide 化学的及び物理的性質

名前と識別子

    • N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide
    • EN300-1130711
    • N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
    • 2137595-83-4
    • インチ: 1S/C10H17N5O/c1-11-4-3-10(16)14-9-2-5-13-15(9)8-6-12-7-8/h2,5,8,11-12H,3-4,6-7H2,1H3,(H,14,16)
    • InChIKey: HPWMHYTYCXZKKS-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCNC)NC1=CC=NN1C1CNC1

計算された属性

  • せいみつぶんしりょう: 223.14331018g/mol
  • どういたいしつりょう: 223.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 71Ų

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1130711-0.25g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4 95%
0.25g
$1117.0 2023-10-26
Enamine
EN300-1130711-5.0g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4
5g
$3520.0 2023-05-26
Enamine
EN300-1130711-2.5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4 95%
2.5g
$2379.0 2023-10-26
Enamine
EN300-1130711-10.0g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4
10g
$5221.0 2023-05-26
Enamine
EN300-1130711-0.05g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4 95%
0.05g
$1020.0 2023-10-26
Enamine
EN300-1130711-1.0g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4
1g
$1214.0 2023-05-26
Enamine
EN300-1130711-0.1g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4 95%
0.1g
$1068.0 2023-10-26
Enamine
EN300-1130711-10g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4 95%
10g
$5221.0 2023-10-26
Enamine
EN300-1130711-1g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4 95%
1g
$1214.0 2023-10-26
Enamine
EN300-1130711-0.5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(methylamino)propanamide
2137595-83-4 95%
0.5g
$1165.0 2023-10-26

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide 関連文献

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamideに関する追加情報

Introduction to N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide (CAS No. 2137595-83-4)

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide, identified by its CAS number 2137595-83-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural framework combining azetidine and pyrazole heterocycles with an amide functional group, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.

The structural composition of N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide encompasses several key pharmacophoric elements that are known to contribute to the biological activity of small molecules. The azetidine ring, a five-membered saturated heterocycle, is often found in biologically active compounds due to its ability to mimic natural amino acid structures and interact with biological targets. Similarly, the pyrazole ring is a versatile scaffold that is frequently incorporated into drug candidates due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological receptors.

The presence of the amide group in the molecule further enhances its potential as a pharmacological entity. Amides are well-known for their role as bioisosteres, capable of modulating the physical and chemical properties of molecules while maintaining or even improving their biological activity. In this context, the amide group in N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide may contribute to its solubility, stability, and interactions with biological targets.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Heterocycles are prevalent in many approved drugs due to their ability to provide a diverse range of biological activities and their compatibility with various metabolic pathways. The combination of azetidine and pyrazole in N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide creates a complex structural motif that may offer unique interactions with biological targets.

The methylamino group at the 3-position of the propyl chain adds another layer of complexity to the molecule's structure. This group can participate in hydrogen bonding interactions and may influence the molecule's solubility and bioavailability. Additionally, the methylamino group can serve as a point for further functionalization, allowing for the synthesis of derivatives with enhanced or modified biological properties.

In vitro studies have begun to explore the potential pharmacological activities of N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(methylamino)propanamide. Initial investigations suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors that are implicated in various diseases. For instance, preliminary data indicate that it may interact with enzymes involved in inflammation and pain signaling, making it a potential candidate for the development of novel therapeutics for these conditions.

The compound's structural features also make it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing new ones, researchers can explore a wide range of biological activities. This flexibility is crucial in drug discovery, as it allows for the tailoring of molecules to specific therapeutic targets while maintaining their overall pharmacological profile.

The synthesis of N-1-(azetidin-3-yl)-1H-pyrazol-5-ylyl-methylamino)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as azetidine derivatives and pyrazole compounds. These intermediates are then coupled using various coupling reagents to form the final product. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency and selectivity of these transformations.

Once synthesized, N-bromoacetyl benzothiazole is subjected to rigorous analytical characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to ensure that the compound meets the required standards for further biological testing.

The potential applications of N-bromoacetyl benzothiazole extend beyond its use as an intermediate in drug synthesis. It may also find utility in other areas such as chemical biology research and material science. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new materials with specific properties.

In conclusion, N-bromoacetyl benzothiazole is a compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic accessibility, make it an attractive candidate for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an important role in advancing our understanding of biological processes and developing novel therapeutic agents.

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